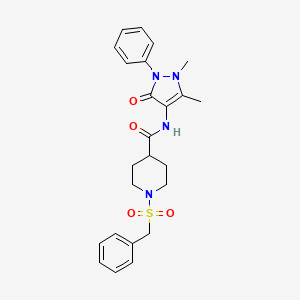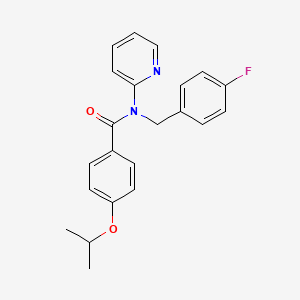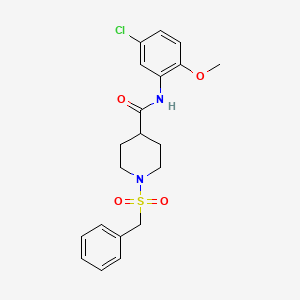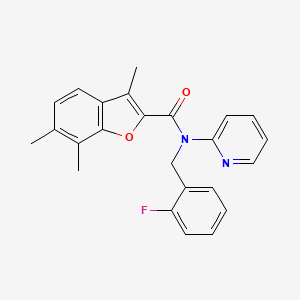![molecular formula C26H27FN4O2 B11346112 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step may involve the use of fluorinated reagents and catalysts to ensure selective fluorination.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, often using methoxy-substituted aryl halides.
Formation of the piperazine ring: This step typically involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted products.
科学的研究の応用
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors in biological systems, leading to modulation of signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
類似化合物との比較
Similar Compounds
- 7-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C26H27FN4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27FN4O2/c1-17-25-23(14-19(15-24(25)32)18-6-8-20(27)9-7-18)29-26(28-17)31-12-10-30(11-13-31)21-4-3-5-22(16-21)33-2/h3-9,16,19H,10-15H2,1-2H3 |
InChIキー |
GEEVSYNJNZQUGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)
![2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11346040.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346067.png)


![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)





